2-(4-Acetamidophenyl)sulfanylacetamide
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Overview
Description
2-(4-Acetamidophenyl)sulfanylacetamide is an organic compound that belongs to the class of sulfenamides It is characterized by the presence of a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)sulfanylacetamide typically involves the reaction of 4-acetamidophenylthiol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenyl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinylacetamide or sulfonylacetamide.
Reduction: 4-Acetamidophenylthiol.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)sulfanylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetamidophenyl)sulfinylacetamide
- 2-(4-Acetamidophenyl)sulfonylacetamide
- 4-Acetamidophenylthiol
Uniqueness
2-(4-Acetamidophenyl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, it exhibits different oxidation states and reactivity profiles, making it suitable for various applications that require specific chemical properties.
Properties
IUPAC Name |
2-(4-acetamidophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)12-8-2-4-9(5-3-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUBPMQEPXUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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